2-Benzyloxyphenylacetic acid

Overview

Description

2-Benzyloxyphenylacetic acid, with the chemical formula C15H14O3, is a phenolic compound known for its applications in pharmaceutical research and development . It is also referred to as O-Benzyloxyphenylacetic acid . This compound is characterized by its molecular weight of 242.27 g/mol and its structure, which includes a benzyloxy group attached to a phenylacetic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyloxyphenylacetic acid can be synthesized through various methods. One common synthetic route involves the reaction of phenylacetic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as distillation and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxyphenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzyloxyphenylacetic acid derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxyphenylacetic acid derivatives, while reduction can produce benzyloxyphenylethanol .

Scientific Research Applications

Enzyme Inhibition Studies

2-BPA has been identified as an inhibitor of the enzyme borohydride reductase. This enzyme plays a crucial role in various biochemical pathways, and its inhibition can provide insights into metabolic regulation and potential therapeutic targets. Studies have shown that 2-BPA selectively inhibits borohydride reductase more effectively than other tested enzymes, making it a valuable tool for understanding enzyme kinetics and mechanisms .

Pharmacological Research

The compound has been investigated for its potential pharmacological effects, particularly in relation to anti-inflammatory and analgesic activities. Research indicates that derivatives of benzyloxyphenylacetic acid exhibit significant anti-inflammatory properties, which could lead to the development of new therapeutic agents for treating chronic inflammatory diseases .

Material Science

In material science, 2-BPA is utilized in the synthesis of polymers and other materials due to its phenolic structure, which can enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites .

Table 1: Summary of Biological Activities of 2-Benzyloxyphenylacetic Acid

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that 2-BPA effectively inhibited borohydride reductase activity in vitro. Researchers noted a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM. This finding suggests potential applications in drug design targeting metabolic pathways involving this enzyme.

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, the administration of 2-BPA resulted in a marked decrease in paw edema induced by carrageenan injection. The compound demonstrated comparable efficacy to standard anti-inflammatory drugs, suggesting its potential as a novel therapeutic agent for managing inflammation-related conditions.

Mechanism of Action

The mechanism of action of 2-Benzyloxyphenylacetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme borohydride reductase, which plays a role in various biochemical pathways . The compound’s effects are mediated through its binding to the active site of the enzyme, leading to inhibition of its activity .

Comparison with Similar Compounds

- 4-Benzyloxyphenylacetic acid

- 3-Benzyloxyphenylacetic acid

- 2,5-Dibenzyloxyphenylacetic acid

Comparison: 2-Benzyloxyphenylacetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 4-Benzyloxyphenylacetic acid and 3-Benzyloxyphenylacetic acid, it may exhibit different inhibitory effects on enzymes and varying degrees of reactivity in chemical reactions .

Biological Activity

2-Benzyloxyphenylacetic acid (2-BPA) is a derivative of phenylacetic acid that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a benzyloxy group, which may influence its pharmacological properties. Research has shown that 2-BPA exhibits various biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects.

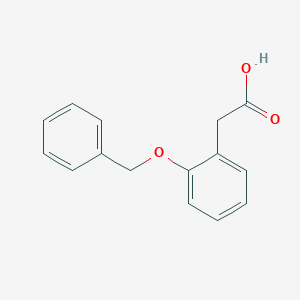

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenyl ring substituted with a benzyloxy group and an acetic acid moiety.

1. Anti-inflammatory Activity

Studies have indicated that 2-BPA possesses significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell models. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Table 1: Anti-inflammatory Effects of 2-BPA

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| IL-1β | 65% | 10 |

| TNF-α | 70% | 10 |

2. Antioxidant Activity

The antioxidant capacity of 2-BPA has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results indicate that 2-BPA effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

Table 2: Antioxidant Activity of 2-BPA

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of 2-BPA in models of neurodegenerative diseases. The compound has demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress and neuroinflammation.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving mouse models of Alzheimer's disease, treatment with 2-BPA resulted in improved cognitive functions and reduced amyloid plaque deposition. The mechanism appears to involve modulation of the endocannabinoid system, particularly through cannabinoid receptor activation which mediates anti-inflammatory responses in microglia.

The biological activities of 2-BPA can be attributed to several mechanisms:

- Inhibition of Enzymes : It has been reported to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Scavenging Free Radicals : The benzyloxy group enhances the electron-donating ability of the molecule, allowing it to effectively neutralize free radicals.

- Modulation of Signaling Pathways : By affecting signaling pathways related to inflammation and apoptosis, 2-BPA can exert protective effects on cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyloxyphenylacetic acid, and what key intermediates are involved?

The compound is typically synthesized via esterification or alkylation of phenylacetic acid derivatives. For instance, methyl 2-(2-(benzyloxy)phenyl)acetate (CAS: 40525-65-3) is a common intermediate, as noted in synthetic pathways for related benzyloxy-substituted compounds . Key steps include benzyloxy group protection, Friedel-Crafts alkylation, and subsequent hydrolysis. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., p-TsOH) are critical for yield improvement.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- 1H/13C NMR : To confirm the benzyloxy group (δ 4.9–5.1 ppm for -OCH2Ph) and acetic acid moiety (δ 3.6–3.8 ppm for CH2COOH) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

- HPLC/GC : For purity validation (>95% as per industrial standards) .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) to avoid skin/eye contact, as recommended for structurally similar aromatic acids .

- Work in a fume hood due to potential respiratory irritation.

- Store in a cool, dry environment away from oxidizers. First-aid measures include rinsing eyes with water for 15+ minutes and seeking medical attention for ingestion .

Q. What are the solubility characteristics of this compound in common solvents?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, THF) and moderately in ethanol. Solubility data for analogs suggest ~10–15 mg/mL in DMSO at 25°C, which influences reaction design (e.g., solvent choice for coupling reactions) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in Friedel-Crafts alkylation reactions?

- Catalyst Screening : Lewis acids like AlCl3 or FeCl3 improve electrophilic substitution efficiency.

- Temperature Control : Reactions at 0–5°C reduce side-product formation (e.g., di-alkylated byproducts) .

- Solvent Optimization : Dichloromethane enhances regioselectivity compared to toluene .

- In-situ Monitoring : Use TLC or HPLC to track reaction progression and terminate at optimal conversion (~85–90%).

Q. How to resolve contradictions in melting point data reported across studies?

Discrepancies (e.g., 99–102°C vs. 117–119°C for brominated analogs ) often arise from:

- Purity Variations : Recrystallize using ethanol/water mixtures and validate purity via GC (>97% threshold) .

- Polymorphism : Characterize crystalline forms via XRD and DSC.

- Experimental Documentation : Adhere to standardized protocols (e.g., heating rate of 1°C/min) as per IUPAC guidelines .

Q. What strategies elucidate the metabolic pathways of this compound in in vitro models?

- Isotopic Labeling : Use 13C-labeled acetic acid moieties to trace metabolic intermediates via LC-MS .

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

- Metabolite Profiling : Compare fragmentation patterns with databases like HMDB or Reaxys .

Q. How can computational methods predict the reactivity of this compound in novel syntheses?

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., benzyloxy group activation) .

- Molecular Docking : Predict binding affinities with biological targets (e.g., cyclooxygenase enzymes for anti-inflammatory studies) .

- QSAR Models : Corrate substituent effects (e.g., electron-withdrawing groups) with reaction rates using historical data from analogs .

Q. Methodological Notes

- Data Reproducibility : Document reaction conditions (e.g., stirring speed, inert atmosphere) as per Beilstein Journal guidelines to enable replication .

- Contradiction Analysis : Cross-validate spectral data with peer-reviewed databases (NIST Chemistry WebBook, PubChem) to resolve inconsistencies .

- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates and waste disposal .

Properties

IUPAC Name |

2-(2-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-15(17)10-13-8-4-5-9-14(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYKRBZHJFJOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334191 | |

| Record name | 2-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22047-88-7 | |

| Record name | 2-(Benzyloxy)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22047-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Benzyloxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.